molecular formula C11H10N4 B055887 1-(Methyl(pyridin-4-yl)amino)-1H-pyrrole-2-carbonitrile CAS No. 111225-36-6

1-(Methyl(pyridin-4-yl)amino)-1H-pyrrole-2-carbonitrile

Cat. No.: B055887
CAS No.: 111225-36-6
M. Wt: 198.22 g/mol
InChI Key: LIBHYNULGGRITD-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring and a pyridinylamino group. It is known for its potential use in medicinal chemistry and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- typically involves the reaction of 1-methylpyrrole-2-carbonitrile with methyl-4-pyridinylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- is unique due to its specific combination of a pyrrole ring and a pyridinylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

111225-36-6

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

1-[methyl(pyridin-4-yl)amino]pyrrole-2-carbonitrile

InChI

InChI=1S/C11H10N4/c1-14(10-4-6-13-7-5-10)15-8-2-3-11(15)9-12/h2-8H,1H3

InChI Key

LIBHYNULGGRITD-UHFFFAOYSA-N

SMILES

CN(C1=CC=NC=C1)N2C=CC=C2C#N

Canonical SMILES

CN(C1=CC=NC=C1)N2C=CC=C2C#N

Synonyms

1H-Pyrrole-2-carbonitrile,1-(methyl-4-pyridinylamino)-(9CI)

Origin of Product

United States

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